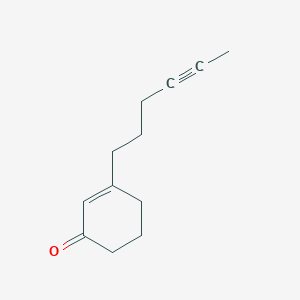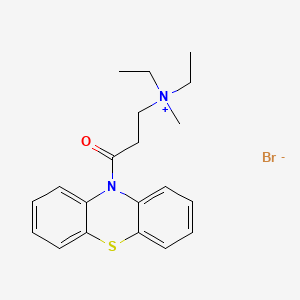![molecular formula C15H29N3 B14323009 N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide CAS No. 109359-61-7](/img/structure/B14323009.png)
N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide is a compound that features a piperidine ring, a cyclohexane ring, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 3-(piperidin-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboximidamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or cyclohexane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carboximidamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine derivatives: Compounds like N-[3-(piperidin-1-yl)propyl]cycloheptanamine share structural similarities and may exhibit similar chemical properties.
Cyclohexane derivatives: Compounds with cyclohexane rings and functional groups similar to carboximidamide.
Uniqueness: N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
109359-61-7 |
|---|---|
Molecular Formula |
C15H29N3 |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
N'-(3-piperidin-1-ylpropyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C15H29N3/c16-15(14-8-3-1-4-9-14)17-10-7-13-18-11-5-2-6-12-18/h14H,1-13H2,(H2,16,17) |
InChI Key |
QLZLTJPQOMWRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NCCCN2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


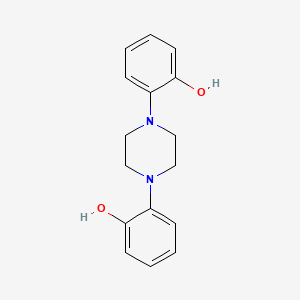

![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)




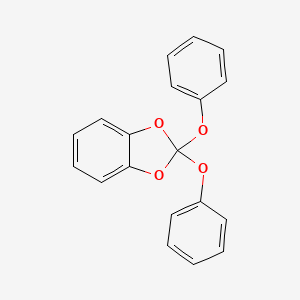
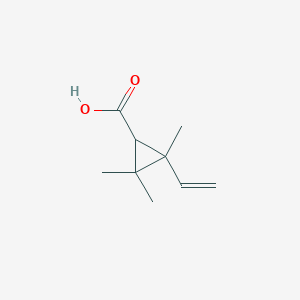
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
